molecular formula C9H4F2N2O3 B1428905 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1344306-77-9

5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B1428905
CAS No.: 1344306-77-9
M. Wt: 226.14 g/mol
InChI Key: CQBKUFWTQFMIAZ-UHFFFAOYSA-N
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Description

5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains an oxadiazole ring substituted with a difluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-difluorobenzohydrazide with ethyl oxalyl chloride, followed by cyclization in the presence of a base such as triethylamine. The reaction conditions often include refluxing in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors. The pathways involved may include disruption of cellular processes or interference with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluorophenylboronic acid
  • 2,5-Difluorophenylacetic acid
  • Oxazole derivatives

Comparison

5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the oxadiazole ring and the difluorophenyl group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(2,5-difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2N2O3/c10-4-1-2-6(11)5(3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBKUFWTQFMIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=NC(=NO2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
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5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
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5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
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5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
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5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
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5-(2,5-Difluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid

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